molecular formula C8H9BrF2N2S B6349897 {[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326811-58-8

{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349897
CAS No.: 1326811-58-8
M. Wt: 283.14 g/mol
InChI Key: KMDZUGNPNVIOOQ-UHFFFAOYSA-N
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Description

{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a difluorophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 3,4-difluorobenzyl chloride with thiourea under basic conditions to form the intermediate {[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • {[(3,4-Difluorophenyl)methyl]sulfanyl}methanamine
  • {[(3,4-Difluorophenyl)methyl]sulfanyl}methanamide
  • {[(3,4-Difluorophenyl)methyl]sulfanyl}methanethioamide

Uniqueness

{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the imidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(3,4-difluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S.BrH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDZUGNPNVIOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC(=N)N)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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